molecular formula C9H13ClFNO B1408255 (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride CAS No. 1442114-31-9

(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride

Cat. No.: B1408255
CAS No.: 1442114-31-9
M. Wt: 205.66 g/mol
InChI Key: FSZUYBZAYQGQDE-QRPNPIFTSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound (S)-3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride is systematically named according to IUPAC guidelines as follows:

  • Parent chain : A three-carbon propanol backbone (propan-1-ol), with the hydroxyl group (-OH) at position 1.
  • Substituents :
    • An amino group (-NH$$_2$$) at position 3.
    • A 4-fluorophenyl group (-C$$6$$H$$4$$F) at position 2.
  • Stereochemical descriptor : The (S)-configuration at the chiral center (C2).
  • Salt form : Hydrochloride (HCl) counterion.

The molecular formula is C$$9$$H$${13}$$ClFNO , with a molecular weight of 205.66 g/mol . The SMILES notation (OC@HC(C$$1$$=CC=C(F)C=C$$1$$)Cl ) confirms the stereochemistry and connectivity .

Stereochemical Designation and Enantiomeric Specificity

The chiral center at C2 arises from the four distinct substituents:

  • 4-Fluorophenyl group (highest priority due to aromaticity and fluorine).
  • Hydroxymethyl group (-CH$$_2$$OH).
  • Aminomethyl group (-CH$$2$$NH$$2$$).
  • Hydrogen atom .

Using the Cahn-Ingold-Prelog rules, the (S)-configuration is assigned when prioritizing substituents in the order: 4-fluorophenyl > hydroxymethyl > aminomethyl > hydrogen. This enantiomer is critical for biological activity, as seen in asymmetric syntheses of β-amino alcohols . The enantiomeric excess (ee) of commercial samples often exceeds 98% .

CAS Registry Numbers and Synonyms

Identifier Value Source
CAS Registry Number 1442114-31-9 (hydrochloride)
1213160-13-4 (hydrochloride)
Synonyms (S)-3-(4-Fluorophenyl)-β-alaninol HCl
(S)-β,β-Diethylalaninol derivative
(2S)-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride

Classification in Organic and Medicinal Chemistry

  • Organic Chemistry :
    • β-Amino alcohol : Features adjacent amino (-NH$$_2$$) and hydroxyl (-OH) groups on a propane backbone .
    • Chiral building block : Used in asymmetric synthesis of pharmaceuticals .
  • Medicinal Chemistry :
    • Bioactive intermediate : Key precursor in antimalarial and neuroactive agents .
    • Salt form : Hydrochloride improves aqueous solubility and crystallinity for pharmaceutical formulations .

The compound’s structural similarity to carnosine (a β-alanine derivative) underscores its potential in modulating biological pathways, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name

(2S)-3-amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZUYBZAYQGQDE-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Reactions

The synthesis typically begins with commercially available and structurally related precursors such as 4-fluorobenzaldehyde and (S)-1-methoxy-2-propylamine. These serve as foundational building blocks for constructing the target molecule.

  • 4-Fluorobenzaldehyde undergoes a nitroaldol (Henry) reaction with nitromethane in the presence of a base like sodium hydroxide, forming 4-fluoro-β-nitrostyrene. This step establishes the aromatic fluorinated moiety attached to the backbone (source).

Reduction and Hydroxylation

  • The nitro group in 4-fluoro-β-nitrostyrene is reduced to an amino group using catalytic hydrogenation, typically with hydrogen gas over palladium or platinum catalysts, yielding an amino intermediate.
  • Hydroxylation of the amino intermediate is achieved via oxidation, often employing oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4), to introduce the hydroxyl group at the appropriate position, forming the target amino alcohol (source).

Formation of Hydrochloride Salt

  • The free amino alcohol is converted into its hydrochloride salt by treatment with gaseous or aqueous hydrochloric acid under controlled conditions, typically at low temperatures (10–40°C). This step ensures the compound's stability and facilitates purification (source).

Key Reaction Parameters and Conditions

Step Reagents Conditions Notes
Nitroaldol reaction Nitromethane, NaOH Room temperature to mild heating Forms 4-fluoro-β-nitrostyrene
Reduction H2, Pd/C Hydrogenation at room temperature or mild heating Converts nitro to amino group
Hydroxylation CrO3 or KMnO4 Reflux in suitable solvent Introduces hydroxyl group
Chiral synthesis Chiral catalysts Controlled temperature, inert atmosphere Ensures stereoselectivity
Hydrochloride formation HCl gas or aqueous HCl Below 30°C Produces (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol hydrochloride

Industrial and Laboratory Scale Methods

In industrial settings, continuous flow reactors are employed to enhance reaction control, safety, and scalability. Purification techniques such as crystallization, chromatography, and distillation are optimized to achieve high purity and enantiomeric excess.

  • Flow Chemistry: Facilitates safer handling of reactive intermediates and improves yield.
  • Purification: Crystallization from solvents like ethanol or methanol is common, with chromatography used for final purification.

Research Findings and Innovations

Recent research emphasizes asymmetric synthesis techniques to improve stereoselectivity, with some studies exploring enzymatic catalysis or chiral ligands in metal-catalyzed reactions. These methods aim to enhance enantiomeric purity and process efficiency.

Data Summary and Comparative Analysis

Aspect Laboratory Method Industrial Method Key Reagents Reaction Conditions Purity & Yield
Starting Material 4-Fluorobenzaldehyde Same Commercially available Ambient High purity
Nitroaldol Reaction NaOH, nitromethane Continuous flow Same Mild heating Good yield, controlled stereochemistry
Reduction H2, Pd/C Fixed-bed reactors Same Room temp to mild heating High yield, enantioselective
Hydroxylation CrO3, KMnO4 Batch/flow Same Reflux High purity
Salt Formation HCl gas or aqueous HCl Batch Hydrochloric acid 10–40°C Enantiomeric excess >99%

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-phenyl ketone or aldehyde derivatives.

    Reduction: Formation of 4-fluoro-phenyl amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol is primarily investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to serve as a building block for compounds with enhanced biological activity.

Case Studies:

  • Antidepressants : Research has indicated that compounds derived from (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol exhibit selective serotonin reuptake inhibition, similar to established antidepressants like fluoxetine .
  • Antipsychotics : The compound's ability to interact with neurotransmitter systems suggests potential applications in developing new antipsychotic medications that may have fewer side effects compared to existing treatments .

Chiral Synthesis

The compound plays a significant role in asymmetric synthesis due to its chiral nature. It can be utilized as a chiral auxiliary or reagent, facilitating the production of other chiral compounds with high enantiomeric purity.

Applications:

  • Catalysis : It has been used in catalytic asymmetric reactions to synthesize various biologically active molecules .

Biological Research

In biological studies, (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol has been explored for its effects on neurotransmitter systems. Its interaction with serotonin and norepinephrine transporters makes it a subject of interest in neuropharmacology.

Research Findings:

  • Studies have shown that derivatives of this compound can modulate neurotransmitter levels, indicating potential uses in treating mood disorders and anxiety .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard reference material due to its well-defined chemical properties. Its purity and stability make it suitable for use in various analytical techniques, including chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Bromine-Substituted Derivatives
  • (S)-3-Amino-2-(4-bromophenyl)-propan-1-ol, hydrochloride (CAS: 1213312-07-2): Molecular formula: C₉H₁₃BrClNO. Key differences: Bromine replaces fluorine at the para position. Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 0.64 Å) increases molecular weight (266.56 g/mol for the 3-bromo analog ) and enhances lipophilicity (logP ~1.5–2.0 vs. ~1.0–1.2 for the fluoro compound). This substitution may improve membrane permeability but reduce aqueous solubility .
Chlorine-Substituted Derivatives
  • N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Hydrochloride (CAS: 1047645-82-8): Molecular formula: C₁₈H₁₈Cl₃FN₄OS. Key differences: Incorporates a chlorine-substituted pyrazole-thiophene backbone.

Functional Group Variations

Ethanol Backbone Analogs
  • (S)-2-Amino-2-(4-fluorophenyl)ethanol (CAS: 174770-74-2): Molecular formula: C₈H₁₀FNO. Key differences: The hydroxyl and amino groups are both on the second carbon. This shortens the carbon chain, reducing molecular weight (167.17 g/mol) and altering hydrogen-bonding capacity, which may affect receptor binding in neurological targets .
Amide-Functionalized Analogs
  • 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride: Molecular formula: C₁₁H₁₆ClFN₂O. Key differences: The hydroxyl group is replaced with a methylamide. This modification enhances metabolic stability and introduces additional hydrogen-bonding sites, making it suitable for protease-resistant peptide mimetics .

Stereochemical and Salt Form Variations

  • (2S)-3-Amino-2-(dimethylamino)propan-1-ol Dihydrochloride: Molecular formula: C₅H₁₄Cl₂N₂O. Key differences: A dimethylamino group replaces the phenyl ring, and the compound exists as a dihydrochloride salt. The additional HCl improves solubility (>50 mg/mL in water vs. ~10–20 mg/mL for the mono-HCl target compound) but increases molecular weight (205.09 g/mol) .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Solubility (H₂O) Key Substituent
Target Compound C₉H₁₃ClFNO 205.66 ~1.2 ~20 mg/mL 4-Fluoro-phenyl
4-Bromo Analog C₉H₁₃BrClNO 266.56 ~2.0 ~5 mg/mL 4-Bromo-phenyl
Ethanol Backbone Analog C₈H₁₀FNO 167.17 ~0.8 ~50 mg/mL 2-Amino-2-(4-F-phenyl)
Dihydrochloride Salt C₅H₁₄Cl₂N₂O 205.09 ~0.5 >50 mg/mL Dimethylamino

*Predicted using XLogP3-AA .

Key Findings from Research

  • Halogen Effects : Fluorine’s electronegativity enhances binding to aromatic pockets in enzymes (e.g., cytochrome P450), while bromine improves hydrophobic interactions in kinase ATP-binding sites .
  • Stereochemistry : The (S)-configuration in the target compound is critical for µ-opioid receptor activation, as shown in PZM21 hydrochloride synthesis studies .
  • Salt Forms : Dihydrochloride salts (e.g., C₅H₁₄Cl₂N₂O) exhibit superior solubility but may require pH adjustment for in vivo use .

Biological Activity

(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride, is a compound with notable biological activity, particularly in the context of pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • Chemical Formula : C9H13ClFNO
  • Molecular Weight : 205.66 g/mol
  • CAS Number : 154550-93-3

The compound exhibits several biological activities primarily through its interaction with neurotransmitter systems. Key findings include:

  • Dopamine Transporter Inhibition :
    • Research indicates that (S)-3-amino-2-(4-fluoro-phenyl)-propan-1-ol acts as an atypical inhibitor of the dopamine transporter (DAT), which is crucial in regulating dopamine levels in the brain. This inhibition can potentially reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine, making it a candidate for treating stimulant use disorders .
  • Serotonin Transporter Affinity :
    • The compound also shows affinity for the serotonin transporter, which plays a significant role in mood regulation and has implications for treating depression and anxiety disorders .
  • Sigma Receptor Modulation :
    • Studies suggest that (S)-3-amino-2-(4-fluoro-phenyl)-propan-1-ol may influence sigma receptors, which are involved in various neurobiological processes including pain modulation and neuroprotection. Its interaction with these receptors could enhance its therapeutic profile against neurological conditions .

Pharmacokinetics

The pharmacokinetic properties of (S)-3-amino-2-(4-fluoro-phenyl)-propan-1-ol have been explored in various studies:

  • Absorption and Distribution : The compound demonstrates favorable absorption characteristics due to its moderate lipophilicity, which facilitates crossing the blood-brain barrier.
  • Metabolism : Initial studies indicate that metabolic stability is a concern; however, modifications to its structure have been explored to enhance its metabolic profile while maintaining efficacy .

Therapeutic Applications

Given its biological activity, (S)-3-amino-2-(4-fluoro-phenyl)-propan-1-ol has potential applications in several therapeutic areas:

  • Treatment of Substance Use Disorders :
    • Its ability to inhibit DAT suggests it could be effective in reducing cravings and withdrawal symptoms associated with stimulant abuse.
  • Neuropsychiatric Disorders :
    • The compound's action on serotonin transporters may provide benefits in managing conditions such as depression and anxiety.
  • Pain Management :
    • Due to its interaction with sigma receptors, it may offer new avenues for pain relief therapies without the side effects commonly associated with traditional analgesics .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to (S)-3-amino-2-(4-fluoro-phenyl)-propan-1-ol:

StudyFindings
Study 1Demonstrated significant reduction in cocaine self-administration in rat models when treated with DAT inhibitors similar to (S)-3-amino compounds .
Study 2Showed that modulation of sigma receptors can lead to reduced anxiety-like behaviors in animal models .
Study 3Investigated the pharmacokinetics of related compounds, noting improved metabolic stability with specific structural modifications .

Q & A

Basic: What are the standard synthetic routes for (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride?

Answer:
The synthesis typically involves:

  • Stereoselective Amination : Introduction of the amino group via reductive amination or catalytic asymmetric synthesis to ensure the (S)-configuration.
  • Hydrochloride Formation : Reaction with HCl in a polar solvent (e.g., ethanol) to form the stable hydrochloride salt, enhancing solubility .
  • Key Reagents : Sodium borohydride for reduction steps and pyridine as a base during substitution reactions to prevent side reactions .

Advanced: How does the stereochemistry of the (S)-configuration influence biological interactions?

Answer:
The (S)-configuration enables precise molecular recognition in biological systems:

  • Hydrogen Bonding : The amino group forms hydrogen bonds with enzymes or receptors, critical for binding affinity.
  • Hydrophobic Interactions : The 4-fluoro-phenyl group enhances lipophilicity, improving membrane permeability.
  • Stereospecificity : Mismatched stereochemistry (e.g., (R)-isomer) may reduce activity, as seen in analogs lacking the (S)-configuration .

Methodological: What analytical techniques validate the purity and structure of this compound?

Answer:

  • HPLC : Assess purity (>98% by HPLC, as per industrial standards) using C18 columns and aqueous/organic mobile phases .
  • NMR/IR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons; IR: -NH and -OH stretches) .
  • Mass Spectrometry (MS) : Verify molecular weight (169.20 g/mol for free base; 205.66 g/mol for hydrochloride) via ESI-MS .

Advanced: How can researchers resolve contradictions in reported reaction yields during synthesis?

Answer:
Discrepancies often arise from:

  • Reagent Purity : Ensure high-purity starting materials (e.g., ≥98% 4-fluorophenyl precursors).
  • Optimized Conditions : Adjust temperature (e.g., 0–25°C for reduction steps) and catalyst loading (e.g., Pd/C for hydrogenation).
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the hydrochloride salt .

Advanced: What strategies are recommended for studying its interactions with biological macromolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors or enzymes.
  • X-ray Crystallography : Resolve 3D binding modes, highlighting interactions like π-stacking with the fluorophenyl group.
  • Molecular Dynamics Simulations : Predict stability of ligand-target complexes, guided by the compound’s stereoelectronic profile .

Basic: How does the hydrochloride salt form impact physicochemical properties?

Answer:

  • Solubility : Enhances aqueous solubility (critical for in vitro assays) via ionic interactions.
  • Stability : Reduces hygroscopicity compared to the free base, improving shelf life.
  • Bioavailability : Facilitates dissolution in physiological pH, aiding pharmacokinetic studies .

Advanced: What structural analogs are used in structure-activity relationship (SAR) studies?

Answer:

  • Fluorine vs. Chlorine Substitution : Compare with 3-(4-chlorophenyl) analogs to evaluate halogen effects on potency/logP.
  • Amino Group Modifications : Replace with methylamino or acetylated derivatives to probe hydrogen-bonding requirements.
  • Stereoisomers : Test (R)-isomers to validate enantioselective activity .

Methodological: How to optimize oxidation reactions without over-oxidation?

Answer:

  • Controlled Conditions : Use mild oxidizing agents (e.g., TEMPO/NaClO) at 0–5°C to convert the hydroxyl group to a ketone.
  • Monitoring : Track reaction progress via TLC (Rf shift) or in-situ FTIR to detect carbonyl formation (C=O stretch at ~1700 cm⁻¹) .

Advanced: What toxicological considerations are critical for in vivo studies?

Answer:

  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes.
  • Acute Toxicity : Conduct OECD 423 assays to determine LD50.
  • Environmental Impact : Evaluate biodegradability (OECD 301F) due to fluorinated aromatic groups .

Basic: What are the storage and handling protocols for this compound?

Answer:

  • Storage : Keep in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential HCl vapor release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride

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